molecular formula C15H11F4N3O B2495468 Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- CAS No. 1280882-25-8

Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-

Cat. No.: B2495468
CAS No.: 1280882-25-8
M. Wt: 325.267
InChI Key: GKUFGWIWYUQTJH-UHFFFAOYSA-N
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Description

Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- is a complex organic compound with the molecular formula C15H11F4N3O and a molecular weight of 325.26 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with a fluoro group and a pyridinylmethylamino group, which is further modified with a trifluoroethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzonitrile with 2-(2,2,2-trifluoroethoxy)-4-pyridinecarboxaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a distinctive molecular structure that contributes to its biological activity. It contains a benzonitrile core substituted with fluorine and trifluoroethoxy groups, which enhance its pharmacological properties.

Pharmaceutical Applications

The primary applications of this compound are in the field of pharmaceuticals:

  • Anticonvulsant Activity : Research has indicated that compounds similar to 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- exhibit anticonvulsant properties. Studies on related triazole derivatives show significant efficacy in increasing the latent period before convulsions and reducing their duration in animal models .
  • Drug Development : The trifluoromethyl group present in the compound is known to enhance metabolic stability and bioavailability. This makes it an attractive candidate for developing new therapeutic agents targeting various neurological disorders .

Case Study 1: Anticonvulsant Activity Evaluation

A study focused on evaluating the anticonvulsant properties of related compounds demonstrated that modifications in the structure significantly influenced their efficacy. The introduction of fluorinated groups was linked to improved performance in reducing convulsive episodes in rodent models .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of similar benzonitrile compounds highlighted efficient methods that yield high purity products suitable for pharmaceutical use. The methods involved straightforward reaction conditions that facilitate industrial-scale production .

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-:

  • Acute Toxicity : The compound has been classified as toxic if ingested or inhaled. Safety data sheets indicate potential risks associated with skin contact and inhalation exposure .

Mechanism of Action

The mechanism of action of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy and pyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways involved depend on the specific application and target.

Biological Activity

Benzonitrile derivatives have garnered significant interest due to their diverse biological activities. The specific compound Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino] is a notable example that exhibits various pharmacological properties. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a benzonitrile core with a trifluoroethoxy group and a pyridinyl moiety. The molecular formula is C14H14F4N2C_{14}H_{14}F_4N_2 with a molecular weight of approximately 298.27 g/mol.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that benzonitrile derivatives can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains by inducing cell envelope stress, which disrupts the proton motive force (PMF) in bacteria, leading to cell death .
  • Anticancer Potential : The trifluoromethyl group in related compounds has been associated with enhanced potency in inhibiting cancer cell proliferation. Research suggests that modifications in the chemical structure can lead to increased activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The incorporation of fluorinated groups has been shown to enhance the inhibitory effects on enzymes such as reverse transcriptase and others involved in metabolic pathways. This suggests potential applications in antiviral therapies .

Synthesis Methods

The synthesis of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino] typically involves several steps including:

  • Nitration : Starting from ortho-fluorobenzotrifluoride, nitration is performed to introduce a nitro group.
  • Reduction : The nitro group is then reduced to an amine.
  • Bromination : The compound undergoes bromination followed by diazotization.
  • Substitution Reaction : Finally, a substitution reaction replaces the bromine with a cyano group to yield the target compound .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInduces cell envelope stress in bacteria
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionEnhances inhibition of reverse transcriptase

Case Studies and Research Findings

  • Antibacterial Efficacy : A study on related benzonitrile compounds demonstrated broad-spectrum antibacterial activity against enteric pathogens. The mechanism involved disruption of PMF and ATP dissipation in bacterial cells, suggesting potential for treating infections without developing stable resistance .
  • Anticancer Activity : Research highlighted that trifluoromethyl-substituted benzonitriles exhibited significant cytotoxic effects on various cancer cell lines. The studies indicated that these compounds could induce apoptosis through mitochondrial pathways and inhibit tumor growth in vivo models .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds revealed favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Properties

IUPAC Name

3-fluoro-4-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N3O/c16-12-5-10(7-20)1-2-13(12)22-8-11-3-4-21-14(6-11)23-9-15(17,18)19/h1-6,22H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUFGWIWYUQTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)NCC2=CC(=NC=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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